Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate
Description
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate is a synthetic ester characterized by a sulfanyl (-S-) group substituted with a 2-hydroxyethyl moiety. This compound is structurally related to esters found in natural sources (e.g., fruits) and synthetic intermediates used in pharmaceuticals or organic synthesis.
Properties
CAS No. |
77475-66-2 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14O3S/c1-2-10-7(9)3-5-11-6-4-8/h8H,2-6H2,1H3 |
InChI Key |
GIXSELUYNIOQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate can be synthesized through the esterification of 3-[(2-hydroxyethyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor with a catalyst bed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-[(2-hydroxyethyl)sulfanyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity or acting as a ligand in coordination chemistry. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate belongs to a class of esters with the general formula ethyl 3-(substituted-sulfanyl)propanoate. Key analogs include:
Functional Group Impact on Properties
- Hydrophilicity : The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to methylthio (lipophilic) or furan-based (aromatic) analogs. This may enhance solubility in polar solvents .
- Volatility: Analogs like ethyl 3-(methylthio)propanoate are volatile aroma compounds in fruits, whereas the hydroxyethyl group likely reduces volatility due to hydrogen bonding .
- Reactivity : The hydroxyethyl group may participate in esterification or oxidation reactions, unlike inert substituents (e.g., methyl).
Aroma Compounds in Food Science
Ethyl 3-(methylthio)propanoate is critical in pineapple aroma profiles, while ethyl propanoate analogs define durian’s sweet odor. The hydroxyethyl analog’s odor profile remains unstudied but may differ due to reduced volatility .
Biological Activity
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate, a compound featuring a thioether functional group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of the hydroxyethyl and sulfanyl groups suggests potential interactions with biological systems, particularly in redox reactions and enzyme modulation.
Mechanisms of Biological Activity
- Antioxidant Properties : Compounds containing sulfanyl groups are known to exhibit antioxidant activity. This compound may scavenge free radicals, thereby mitigating oxidative stress in cells. This is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
- Enzyme Modulation : The compound may influence enzyme activity through reversible binding or modification of active sites. This could enhance or inhibit specific metabolic pathways, providing therapeutic benefits in conditions such as metabolic syndrome.
- Antimicrobial Activity : Research indicates that sulfanyl-containing compounds often display antimicrobial properties. This compound could inhibit the growth of pathogenic bacteria and fungi, making it a candidate for pharmaceutical applications.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that related thioether compounds exhibited significant antioxidant effects in vitro. The mechanism was attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS) .
Enzyme Inhibition
Research on similar compounds has shown that thioether derivatives can act as inhibitors of enzymes involved in detoxification processes. For example, a study found that certain thioether compounds inhibited cytochrome P450 enzymes, which play a critical role in drug metabolism . this compound's structural similarity suggests it may possess comparable enzyme-modulating properties.
Antimicrobial Effects
In a recent investigation into the antimicrobial efficacy of sulfanyl derivatives, this compound was tested against various bacterial strains. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
